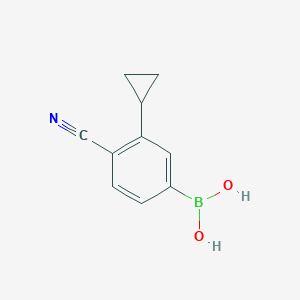

(4-Cyano-3-cyclopropylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

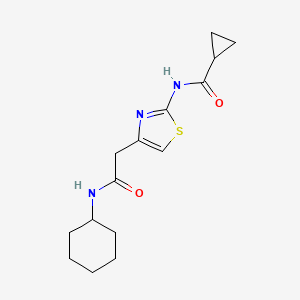

“(4-Cyano-3-cyclopropylphenyl)boronic acid” is a type of boronic acid . It is not intended for human or veterinary use and is used for research purposes only . It has a molecular formula of C10H10BNO2 and a molecular weight of 187.01.

Synthesis Analysis

Boronic acids, including “this compound”, are often used as intermediates in the synthesis of various compounds . They are particularly useful in Suzuki-Miyaura coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group.Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their ability to undergo reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Boronic acids are integral to catalysis and organic synthesis, offering pathways to create complex molecules with high precision. For instance, boronic acids facilitate the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Moreover, they enable the synthesis of enantiomerically pure cyclopropyl boronic esters, critical intermediates in medicinal chemistry (Luithle & Pietruszka, 1997).

Stabilization and Storage Solutions

The instability of many boronic acids poses challenges for their storage and use in cross-coupling reactions. A solution to this issue is the in situ slow release of unstable boronic acids from air-stable MIDA boronates, transforming them into shelf-stable and highly effective building blocks for cross-coupling (Knapp, Gillis, & Burke, 2009).

Sensing Applications

Boronic acids have found significant applications in sensor technology due to their ability to form reversible covalent bonds with diols, enabling the selective recognition of saccharides. This property is crucial for the development of sensors and diagnostic tools, particularly for monitoring glucose levels in diabetic patients (Dowlut & Hall, 2006).

Material Science

In material science, boronic acids contribute to the creation of new materials with novel properties. For example, they are used in the screening of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, offering a simple and effective approach for discovering materials with unique optical properties (Zhang et al., 2018).

Biomedical Applications

Boronic acids play a pivotal role in the biomedical field, particularly in drug discovery and development. Their unique reactivity and ability to form stable complexes with various biomolecules make them valuable tools for designing novel therapeutics (Li et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of the compound (4-Cyano-3-cyclopropylphenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to the transition metal catalyst .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and materials for various industries .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making this compound a versatile reagent in organic synthesis .

Safety and Hazards

Direcciones Futuras

Boronic acids, including “(4-Cyano-3-cyclopropylphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acid research lies in further exploring these applications and developing new chemistries using boron .

Análisis Bioquímico

Biochemical Properties

(4-Cyano-3-cyclopropylphenyl)boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis

Metabolic Pathways

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

(4-cyano-3-cyclopropylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-6-8-3-4-9(11(13)14)5-10(8)7-1-2-7/h3-5,7,13-14H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNXVYNJBSXPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)C2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2614559.png)

![N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2614567.png)

![6-Amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2614568.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2614570.png)

![ethyl 2-(2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2614578.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)